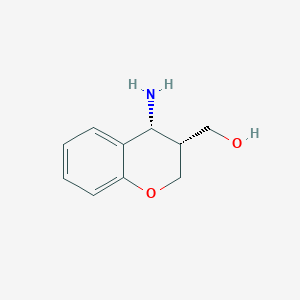
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride” likely contains an aminomethyl group and a tetrahydroquinoline structure. Aminomethyl groups are monovalent functional groups with the formula -CH2-NH2, often obtained by alkylation . Tetrahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound. The “hydrochloride” indicates that this compound is likely a salt formed with hydrochloric acid .
Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, aminomethyl propanol, a compound containing an aminomethyl group, is a colorless liquid that is classified as an alkanolamine .Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound has been studied for its potential in medicinal chemistry, particularly in the synthesis of pharmaceutical agents. For instance, research on 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor. The presence of hydrophilic electron-withdrawing substituents at specific positions on the tetrahydroisoquinoline (THIQ) nucleus demonstrated synergistic effects in increasing PNMT-inhibitory potency and reducing affinity toward the alpha2-adrenoceptor, making it a significant subject for further pharmaceutical research (Grunewald et al., 1999).
Enzyme Inhibition Studies
The compound has also been involved in studies related to enzyme inhibition, particularly in the context of cancer research. Synthesized substituted 1,2,3,4-tetrahydroisoquinolines were evaluated as anticancer agents, indicating the compound's utility in developing novel therapeutic agents targeting specific cancer-related enzymes (Redda et al., 2010).
Fluorescence Studies
Research on N-aryl-2-aminoquinolines, which share a similar structural motif with 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride, has delved into their luminescence properties. These studies are crucial for applications in biological imaging and sensors, as the fluorescence behavior of these compounds can be significantly influenced by substituents, providing insights into designing more effective fluorescent probes (Hisham et al., 2019).
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. For example, research on the synthesis of novel isoquinoline derivatives as potential CNS-agents indicates the versatility of 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride in medicinal chemistry. These compounds are synthesized from tetrahydro-1-oxoisoquinoline-4-carboxylic acids, showcasing the structural diversity and potential pharmacological applications of derivatives (Bonnaud et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJINZSXSSIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)
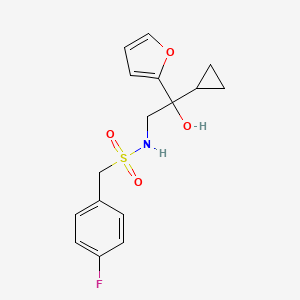


![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
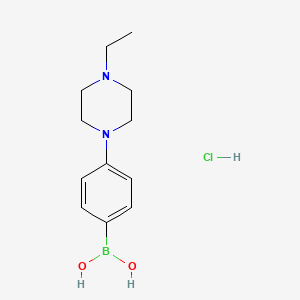
![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)
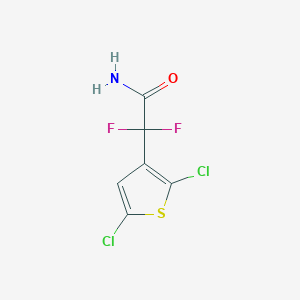
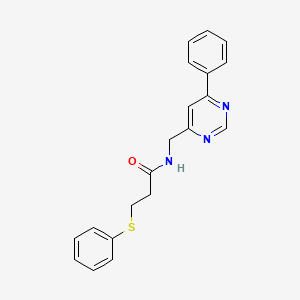

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)
